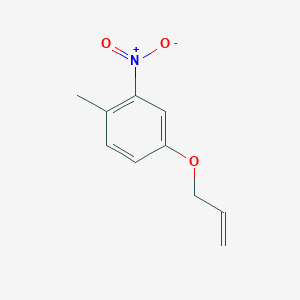
1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzene, characterized by the presence of a nitro group, a methoxy group, and an allyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene typically involves the nitration of 1-methyl-4-(2-propen-1-yloxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Reduction: Iron (Fe), Hydrochloric acid (HCl)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products Formed
Reduction: 1-Methyl-2-amino-4-(2-propen-1-yloxy)benzene
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The allyloxy group may also participate in binding interactions with target molecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-nitrobenzene: Lacks the allyloxy group, making it less reactive in certain substitution reactions.
1-Methoxy-4-nitro-2-(2-propen-1-yloxy)benzene: Contains a methoxy group instead of a methyl group, which can influence its reactivity and interactions.
Uniqueness
1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene is unique due to the presence of both a nitro group and an allyloxy group on the benzene ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-methyl-2-nitro-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H11NO3/c1-3-6-14-9-5-4-8(2)10(7-9)11(12)13/h3-5,7H,1,6H2,2H3 |
InChI Key |
WXMMJAQNTBWQLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC=C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13880345.png)

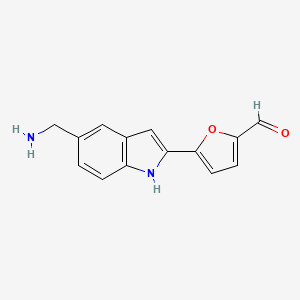

![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
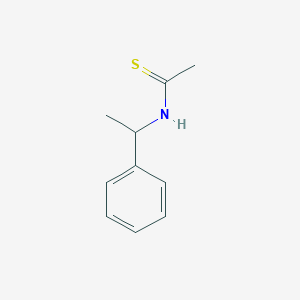
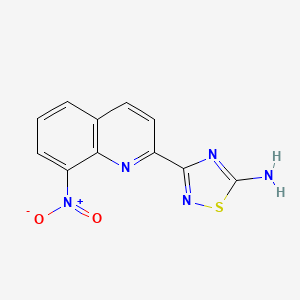
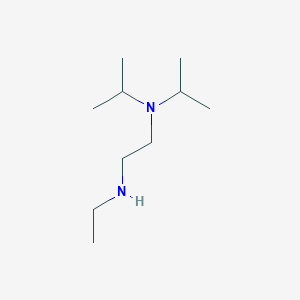
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide](/img/structure/B13880408.png)

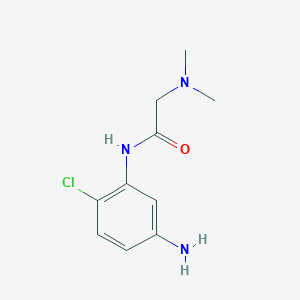
![3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine](/img/structure/B13880417.png)
![tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13880422.png)

